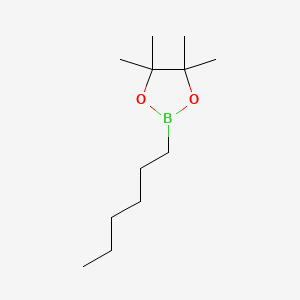

2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPMCSWZEGKWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448433 | |

| Record name | Hexylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86308-26-1 | |

| Record name | Hexylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This guide provides a comprehensive overview of the key physical and chemical properties of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential data, experimental contexts, and procedural insights necessary for its effective application.

Foreword: Understanding the Utility of Alkylboronic Esters

2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as hexylboronic acid pinacol ester, belongs to the class of boronic esters, which are pivotal intermediates in a myriad of chemical transformations. Their stability, ease of handling compared to the corresponding boronic acids, and broad reactivity profile, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have cemented their importance in the synthesis of complex organic molecules. An in-depth understanding of the physical properties of this specific alkylboronic ester is paramount for its efficient use, from reaction setup and monitoring to purification and storage.

Section 1: Core Physicochemical Properties

The fundamental physical constants of a reagent are the bedrock of its practical application. The following table summarizes the key physical properties of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₅BO₂ | - |

| Molecular Weight | 212.14 g/mol | [1] |

| Appearance | Colorless liquid | - |

| Density | 1.167 g/mL at 25 °C | - |

| Boiling Point | 98 to 100 °C | - |

| Refractive Index (n20/D) | 1.426 | - |

| Flash Point | 84 °C (183.2 °F) | - |

| CAS Number | 86308-26-1 | - |

These properties dictate the handling and reaction conditions. The relatively high boiling point and flash point indicate that it is a combustible liquid but not highly volatile at room temperature, simplifying its handling in a laboratory setting.

Section 2: Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following are the characteristic chemical shifts for 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

¹H NMR (400 MHz, CDCl₃): δ 1.37-1.28 (m, 2 H), 1.23-1.19 (m, 6 H), 1.17 (s, 12H), 0.80 (m, 3 H), 0.69 (t, J = 7.6 Hz, 2 H).[1]

-

¹³C NMR (100 MHz, CDCl₃): δ 82.8, 32.1, 31.6, 24.8, 23.9, 22.5, 14.0. The carbon atom attached to the boron is often broadened and may not be observed.[1]

-

¹¹B NMR (160 MHz, CDCl₃): δ 34.1.[1] The chemical shift in ¹¹B NMR is indicative of a tricoordinate boron species.

Infrared (IR) and Mass Spectrometry (MS)

Further confirmation of the compound's identity can be obtained through IR and MS.

-

FTIR and Raman Spectra: Available through the SpectraBase online repository.

-

Mass Spectrum (GC/MS): Available through the SpectraBase online repository.

Section 3: Synthesis and Reactivity Insights

A robust understanding of a reagent's synthesis is crucial for assessing its purity and potential side products. 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is commonly synthesized via the hydroboration of 1-hexene with pinacolborane.

Illustrative Synthetic Protocol: Hydroboration of 1-Hexene

This protocol provides a reliable method for the preparation of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Step-by-Step Methodology:

-

Reaction Setup: In a nitrogen-filled glovebox or under an inert atmosphere, a flask is charged with 1-hexene and a catalytic amount of a suitable hydroboration catalyst (e.g., dicyclohexylborane).

-

Addition of Pinacolborane: Pinacolborane is added to the reaction mixture. The reaction can often be performed neat (solvent-free) or in a solvent such as tetrahydrofuran (THF).[2]

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by GC-MS or TLC until completion.

-

Purification: The crude product is purified by distillation under reduced pressure to yield the pure 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil.

Causality in Experimental Choices: The use of a catalyst is crucial for achieving high yields and selectivity in the hydroboration of alkenes with pinacolborane.[2] Performing the reaction under an inert atmosphere is essential to prevent the oxidation of the boronic ester product.

Section 4: Solubility Profile

The solubility of a reagent is a critical parameter for its use in various reaction media. While extensive quantitative solubility data for 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not widely published, general trends for alkylboronic esters can be extrapolated.

General Solubility of Alkylboronic Esters:

-

High Solubility: Generally soluble in a wide range of common organic solvents, including ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene).

-

Low Solubility: Typically have low solubility in highly polar solvents like water and in nonpolar aliphatic hydrocarbons like hexanes.

Experimental Protocol for Solubility Determination

To ensure the reproducibility and accuracy of solubility measurements, a standardized protocol is essential.

Section 5: Safety and Handling

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the reagent.

-

General Hazards: 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a combustible liquid and can cause skin irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Section 6: Experimental Protocols for Physical Property Determination

The trustworthiness of the physical property data relies on the use of standardized and validated experimental methods.

Boiling Point Determination (Micro-scale)

The boiling point can be accurately determined using a micro-scale method with a Thiele tube or a melting point apparatus equipped for boiling point determination.

Density Measurement

The density of the liquid can be determined using a pycnometer or a digital density meter according to standard methods such as ASTM D1475.

Refractive Index Measurement

The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature (20 °C), following a standard procedure like ASTM D1218.

References

- Soderquist, J. A., & Brown, H. C. (1981). Simple, remarkable, quantitative hydroboration of 1-alkynes with catecholborane. A novel synthesis of (E)-1-alkenylboronic acids and their pinacol esters. The Journal of Organic Chemistry, 46(22), 4599–4600.

- Ishiyama, T., Tayama, E., & Miyaura, N. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Tetrahedron Letters, 45(51), 9413-9416.

-

SpectraBase. 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

- ASTM D1475 - 13(2020) Standard Test Method for Density of Liquid Coatings, Inks, and Related Products.

- ASTM D1218 - 12(2021) Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.

Sources

Hexylboronic acid pinacol ester chemical structure and IUPAC name.

An In-Depth Technical Guide to Hexylboronic Acid Pinacol Ester

Introduction

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad tools available to chemists, organoboron reagents have emerged as exceptionally versatile and robust intermediates. This guide focuses on a particularly valuable member of this class: Hexylboronic acid pinacol ester .

While free boronic acids are foundational to reactions like the Nobel Prize-winning Suzuki-Miyaura coupling, they often suffer from inherent instability. The introduction of the pinacolyl group to protect the boronic acid moiety represents a significant advancement, yielding esters that are more stable, easier to handle, and often provide superior results in cross-coupling reactions.[1] This whitepaper provides an in-depth examination of the structure, synthesis, and application of hexylboronic acid pinacol ester, tailored for researchers, chemists, and professionals in drug development who rely on precision and reliability in their synthetic endeavors.

Core Molecular Identity

A precise understanding of a reagent's structure and properties is fundamental to its effective application.

Chemical Structure

Hexylboronic acid pinacol ester consists of a linear six-carbon alkyl (hexyl) chain attached to the boron atom of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. This five-membered ring, formed from the reaction of a boronic acid with pinacol, sterically shields the boron atom, contributing to the compound's notable stability.

Caption: Chemical Structure of Hexylboronic Acid Pinacol Ester.

IUPAC Nomenclature and Identifiers

-

IUPAC Name : 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[2]

-

Common Synonyms : Hexylboronic acid pinacol ester[2]

-

SMILES : CCCCCCB1OC(C)(C)C(C)(C)O1[2]

Key Physicochemical Properties

The following table summarizes the essential properties of hexylboronic acid pinacol ester, providing critical data for experimental design and safety assessment.

| Property | Value | Reference(s) |

| CAS Number | 86308-26-1 | [2] |

| Molecular Formula | C₁₂H₂₅BO₂ | [2] |

| Molecular Weight | 212.14 g/mol | [2] |

| Appearance | Colorless oil | [3][4] |

| Density (Predicted) | 0.93 ± 0.1 g/cm³ | [5] |

| Refractive Index (n20/D) | 1.426 | [2] |

| Flash Point | 84 °C (183.2 °F) | [2] |

The Rationale for Pinacol Protection: Ensuring Stability and Reliability

The utility of boronic acids in cross-coupling reactions can be hampered by their inherent instability. Free boronic acids are susceptible to dehydration, which leads to the formation of cyclic trimers known as boroxines, and can also undergo protodeboronation under various conditions.[1] This instability complicates storage, handling, and stoichiometry calculations, potentially leading to inconsistent reaction outcomes.

The use of pinacol as a protecting group effectively mitigates these challenges. The resulting pinacol esters exhibit significantly enhanced stability for several key reasons:

-

Steric Hindrance : The bulky gem-dimethyl groups on the dioxaborolane ring sterically protect the boron center from unwanted side reactions.

-

Moisture and Air Stability : Pinacol esters are generally less sensitive to moisture and air compared to their free acid counterparts, which simplifies handling and weighing procedures.[1]

-

Improved Reactivity Profile : In many cross-coupling reactions, pinacol esters act as excellent coupling partners, often resulting in cleaner reactions, higher yields, and broader substrate scope.[1][6]

-

Extended Shelf Life : Their stability allows for long-term storage without significant degradation, a critical factor for laboratory inventory and industrial-scale operations.[1]

Synthesis Methodologies

The preparation of alkyl boronic esters is a well-established field, with several reliable methods available.

Synthesis via Grignard Reagents (A Standard Protocol)

One of the most common and efficient methods for synthesizing alkyl boronic esters is the reaction of a Grignard reagent with an aminoborane or, more directly, pinacolborane (HBpin).[3][7] The reaction proceeds through a trialkoxy alkyl borohydride intermediate, which then affords the final pinacol boronate ester.

Experimental Protocol: Synthesis of Hexylboronic Acid Pinacol Ester

-

Setup : To an oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.5 equiv.).

-

Grignard Formation : Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a few drops of 1-bromohexane (1.0 equiv.) to initiate the reaction. Once initiated (as evidenced by bubbling or heat), dilute the remaining 1-bromohexane with anhydrous THF and add it dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion : After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure the complete formation of hexylmagnesium bromide.

-

Borylation : Cool the Grignard solution to 0 °C in an ice bath. Add a solution of pinacolborane (HBpin, 1.1 equiv.) in anhydrous THF dropwise.

-

Quenching and Workup : Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield the pure hexylboronic acid pinacol ester.

Key Applications in Organic Synthesis

Hexylboronic acid pinacol ester is a premier reagent for constructing molecules that require the introduction of a linear C6 alkyl chain.

The Suzuki-Miyaura Cross-Coupling Reaction

The foremost application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][8] This reaction forges a new carbon-carbon bond between the hexyl group of the boronic ester and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate. Its tolerance of a wide range of functional groups has made it indispensable in pharmaceutical and materials science research.[1][6]

Caption: Workflow of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki Coupling of 1-Bromo-4-methoxybenzene with Hexylboronic Acid Pinacol Ester

-

Reaction Setup : In a Schlenk tube, combine 1-bromo-4-methoxybenzene (1.0 equiv.), hexylboronic acid pinacol ester (1.2 equiv.), potassium carbonate (2.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Solvent Addition : Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture, such as toluene/water (4:1).

-

Heating : Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction and Purification : Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain 1-hexyl-4-methoxybenzene.

Handling and Safety Protocols

As a Senior Application Scientist, ensuring the safe and effective use of all chemical reagents is paramount. Adherence to established safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

-

Ventilation : Handle hexylboronic acid pinacol ester in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[9][10][11]

-

Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[9][10] It should be stored away from heat, sparks, open flames, and other sources of ignition as it is a combustible liquid.[2][9][10]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12]

-

First Aid :

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[10]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[10][12]

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[12]

-

Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting.[10]

-

Conclusion

Hexylboronic acid pinacol ester stands out as a highly stable, versatile, and reliable reagent for the introduction of hexyl moieties in complex molecule synthesis. Its enhanced stability over free boronic acids simplifies handling and storage while promoting cleaner and more efficient reactions, particularly the widely used Suzuki-Miyaura coupling. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and application protocols is essential for leveraging its full potential in advancing chemical innovation.

References

-

PubChem. Cyclohexylboronic acid, pinacol ester. [Link]

-

ChemBK. Cyclohexylboronic acid pinacol ester. [Link]

-

Pharmaffiliates. The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. [Link]

-

Murphy, C. L. W. SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNESIUM-, IODINE-, AND ZINC-MEDIATED CONDITIONS. eScholarship, University of California. [Link]

- Google Patents. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

Fisher Scientific. SAFETY DATA SHEET - Cyclohexylboronic acid pinacol ester. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965–977. [Link]

-

Singh, A. K., & Kumar, S. (2021). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 19(24), 5326-5341. [Link]

-

VTechWorks. Synthesis and Application of Boronic Acid Derivatives. [Link]

-

Royal Society of Chemistry. Supporting Information: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. [Link]

-

Royal Society of Chemistry. Supplemental Information: Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters. [Link]

-

Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105202. [Link]

-

PubChem. Boric acid, pinacol ester. [Link]

-

ResearchGate. Substrate scope for the cross-coupling with boronic acid pinacol esters...[Link]

-

ResearchGate. Single-crystal X-ray structures a, The activated pinacol boronic ester,...[Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Hexylboronic acid pinacol ester 97 86308-26-1 [sigmaaldrich.com]

- 3. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. chembk.com [chembk.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.be [fishersci.be]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Hexylboronic Acid Pinacol Ester (CAS 86308-26-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of Hexylboronic acid pinacol ester (CAS 86308-26-1), a key building block in modern organic synthesis. Moving beyond a simple data sheet, this document delves into the practical applications, synthesis, analytical considerations, and safety protocols associated with this versatile reagent, offering valuable insights for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

Hexylboronic acid pinacol ester, systematically named 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a member of the widely utilized class of boronic acid pinacol esters. These compounds are celebrated for their stability and efficacy in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The pinacol protecting group confers enhanced stability compared to the corresponding free boronic acid, making it easier to handle, purify, and store.

| Property | Value | Source(s) |

| CAS Number | 86308-26-1 | [1][2][3] |

| Molecular Formula | C12H25BO2 | [1][3] |

| Molecular Weight | 212.14 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Density | 1.167 g/mL at 25 °C | [1][2] |

| Boiling Point | 98-100 °C at 12 Torr | [2] |

| Flash Point | 84 °C (183.2 °F) | [1] |

| Refractive Index | n20/D 1.426 | [1] |

| InChI Key | LDPMCSWZEGKWLC-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCCB1OC(C)(C)C(C)(C)O1 | [1] |

The Synthetic Utility: A Cornerstone of Carbon-Carbon Bond Formation

The primary application of Hexylboronic acid pinacol ester lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning methodology is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The hexyl group of this reagent can be coupled with a wide array of organic halides or triflates (sp2- and sp3-hybridized), providing a straightforward route to molecules containing a linear six-carbon chain.

The stability of the pinacol ester allows it to be used in multi-step syntheses where more sensitive reagents might fail. This robustness is particularly advantageous in the complex synthetic sequences often required in drug discovery and development.

Synthesis of Hexylboronic Acid Pinacol Ester

While Hexylboronic acid pinacol ester is commercially available, understanding its synthesis is crucial for process development and cost-effective research. The most common laboratory-scale synthesis involves the reaction of a Grignard reagent with an excess of a trialkyl borate, followed by esterification with pinacol.

A representative, detailed protocol for a similar alkylboronic acid pinacol ester is as follows:

Synthesis of 1-Hexylboronic acid pinacolate ester

-

Step 1: Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), 1-bromohexane is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is then refluxed until the magnesium is consumed.

-

Step 2: Borylation: The Grignard solution is cooled to -78 °C and added dropwise to a solution of trimethyl borate in anhydrous diethyl ether, also at -78 °C. The reaction temperature is maintained below -55 °C during the addition. The mixture is then allowed to warm to room temperature and stirred for several hours.

-

Step 3: Hydrolysis and Esterification: The reaction is carefully quenched by the slow addition of an acidic solution (e.g., dilute sulfuric acid) while cooling in an ice bath. Pinacol is then added to the mixture.

-

Step 4: Work-up and Purification: The pH is adjusted to ~8 with a base like sodium bicarbonate. The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or methyl tert-butyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the pure Hexylboronic acid pinacol ester as a colorless oil.

Analytical Characterization

Ensuring the purity and identity of Hexylboronic acid pinacol ester is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

4.1. Chromatographic Methods (GC-MS and HPLC)

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for assessing the purity of this volatile compound.

Illustrative GC-MS Protocol:

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C with a split injection.

-

Oven Program: A temperature ramp, for example, starting at 80 °C and increasing to 250 °C.

-

MS Detector: Electron impact ionization (70 eV) with a scan range of m/z 40-400.

High-performance liquid chromatography (HPLC) can also be used, but care must be taken to avoid on-column hydrolysis of the pinacol ester to the more polar boronic acid. This can be mitigated by using aprotic solvents for sample preparation and a mobile phase with a high organic content.

4.2. Spectroscopic Methods (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of Hexylboronic acid pinacol ester.

Expected ¹H and ¹³C NMR Spectral Data (based on a closely related analog):

-

¹H NMR (in CDCl₃): The spectrum would show characteristic signals for the hexyl chain protons, including a triplet for the terminal methyl group around 0.8-0.9 ppm and multiplets for the methylene groups between approximately 0.7 and 1.4 ppm. A singlet integrating to 12 protons for the four equivalent methyl groups of the pinacol moiety would be observed around 1.2-1.3 ppm.

-

¹³C NMR (in CDCl₃): The spectrum would display signals for the six distinct carbons of the hexyl chain and the carbons of the pinacol group. The carbon attached to the boron atom is often broadened or not observed due to quadrupolar relaxation. The quaternary carbons of the pinacol group would appear around 83 ppm, and the methyl carbons of the pinacol would be observed around 25 ppm.

Safety and Handling

As with all laboratory chemicals, Hexylboronic acid pinacol ester should be handled with appropriate care.

5.1. Hazard Identification

-

Classification: Combustible liquid.[1]

-

Primary Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

5.2. Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). A lab coat should be worn to protect personal clothing.

-

Respiratory Protection: If working with larger quantities or in a poorly ventilated area, a respirator with an appropriate filter for organic vapors may be necessary.

-

5.3. Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Future Outlook and Potential Applications

The field of organoboron chemistry continues to expand, with new applications for boronic esters constantly emerging. While the primary use of Hexylboronic acid pinacol ester is in cross-coupling reactions, its potential in other areas of chemical synthesis and materials science warrants further investigation. The development of more sustainable and efficient synthetic routes to this and other alkylboronic esters will further enhance their utility. In the context of drug discovery, the incorporation of alkyl chains via reagents like Hexylboronic acid pinacol ester is a common strategy for modulating the lipophilicity and pharmacokinetic properties of lead compounds.

References

Sources

An In-depth Technical Guide to 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Properties, and Applications in Modern Drug Discovery

In the landscape of modern organic synthesis and medicinal chemistry, the quest for robust, versatile, and stable reagents is perpetual. Among the chemical entities that have risen to prominence, alkylboronic acid pinacol esters stand out as indispensable tools for the construction of complex molecular architectures. This guide provides an in-depth technical overview of a specific and highly relevant member of this class: 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known as hexylboronic acid pinacol ester.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this reagent, from its fundamental properties and synthesis to its critical role in carbon-carbon bond formation, particularly within the context of pharmaceutical development.

Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are foundational to its effective use in a laboratory setting. 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a stable, liquid-phase organoboron compound valued for its utility in cross-coupling reactions.

| Identifier | Value | Source |

| IUPAC Name | 2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Fluorochem[1] |

| Synonyms | Hexylboronic acid pinacol ester | Fluorochem[1] |

| CAS Number | 86308-26-1 | Fluorochem[1] |

| Molecular Formula | C₁₂H₂₅BO₂ | Fluorochem[1] |

| Molecular Weight | 212.14 g/mol | Fluorochem[1] |

| Physical State | Liquid | Fluorochem[1] |

| Boiling Point | 98-100 °C | Fluorochem[1] |

| Flash Point | 84 °C | Fluorochem[1] |

The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves a critical function: it shields the boron atom, rendering the molecule significantly more stable towards moisture and air compared to its corresponding free boronic acid.[2] This enhanced stability is a key experimental advantage, permitting easier handling, purification by standard column chromatography, and extended shelf-life without special precautions against hydrolysis.[2]

Caption: Structure of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Synthesis Protocol: A Validated Approach

The synthesis of alkyl pinacol boronate esters is well-established, with several reliable methods available.[3] A common and efficient laboratory-scale method involves the reaction of a Grignard reagent with a boron source, such as trimethyl borate, followed by esterification with pinacol, or more directly, by reacting the Grignard reagent with pinacolborane (HBpin).[4] The latter is often preferred for its directness and high yield.

Below is a self-validating protocol for the synthesis of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, adapted from established procedures for similar alkylboronic esters.[4][5]

Experimental Protocol: Synthesis via Grignard Reaction with Pinacolborane

Objective: To synthesize 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 1-bromohexane.

Materials:

-

1-Bromohexane (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Pinacolborane (HBpin) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (one small crystal)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether or Hexanes for extraction

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (Argon or Nitrogen).

-

Add magnesium turnings (1.2 eq) to the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve 1-bromohexane (1.0 eq) in anhydrous THF and add it to the addition funnel.

-

Add a small portion of the 1-bromohexane solution to the magnesium. Initiate the reaction by gentle heating if necessary. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the hexylmagnesium bromide.

-

-

Borylation Reaction:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add pinacolborane (1.1 eq) dropwise via syringe or addition funnel, ensuring the internal temperature does not rise significantly. This step is crucial as the initially formed trialkoxy alkyl borohydride intermediate quickly eliminates hydridomagnesium bromide to yield the product.[4]

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil.

-

Caption: Workflow for the synthesis of hexylboronic acid pinacol ester.

Core Application: The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its role as a coupling partner in the Palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[6] For drug development professionals, the B-alkyl variant is particularly valuable for creating C(sp²)-C(sp³) linkages, which are crucial for introducing alkyl chains into aromatic or heteroaromatic systems.[1] Increasing the sp³ character of drug candidates is a key strategy for improving properties such as solubility, metabolic stability, and three-dimensional complexity, which can lead to better binding affinity and selectivity.[1]

Mechanistic Rationale

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

-

Oxidative Addition: A low-valent Palladium(0) catalyst reacts with an organohalide (e.g., an aryl bromide), inserting into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: This is the critical step where the alkyl group is transferred from the boron atom of the dioxaborolane to the palladium center. A base (e.g., a carbonate or phosphate) is required to activate the boronic ester, forming a more nucleophilic boronate complex, which facilitates the transfer of the hexyl group to the palladium, displacing the halide.[7][8]

-

Reductive Elimination: The two organic fragments (the aryl group from the organohalide and the hexyl group from the boronate ester) are eliminated from the palladium center, forming the new C-C bond in the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]

The use of a pinacol ester like 2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is advantageous as it can often transmetalate directly without prior hydrolysis, streamlining the reaction process.[6]

Caption: Catalytic cycle of the B-Alkyl Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all chemical reagents, proper handling of 2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is essential.

-

Hazards: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place. While more stable than boronic acids, it should be stored under an inert atmosphere for long-term preservation of purity.

Conclusion

2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable and versatile reagent for synthetic chemists, particularly in the field of drug discovery. Its inherent stability, conferred by the pinacol protecting group, simplifies handling and storage while its reactivity in Suzuki-Miyaura cross-coupling provides a reliable method for installing alkyl chains onto aromatic and heteroaromatic cores. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, empowers researchers to leverage this powerful tool for the efficient construction of novel molecular entities with therapeutic potential.

References

-

Title: Transition metal-free synthesis of alkyl pinacol boronates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Journal of the American Chemical Society URL: [Link]

-

Title: Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions Source: eScholarship.org (UC Santa Cruz) URL: [Link]

-

Title: B-Alkyl Suzuki Couplings Source: Macmillan Group Meeting, Princeton University URL: [Link]

-

Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: National Institutes of Health (NIH) Public Access URL: [Link]

-

Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Isobutylboronic acid pinacol ester synthesis Source: Organic Syntheses URL: [Link]

-

Title: Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthesis of d) 2-cyclohexylmethyl,4,4,5,5-tetramethyl-1,3,2-dioxaborolane Source: PrepChem.com URL: [Link]

Sources

- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectral Analysis of Hexylboronic Acid Pinacol Ester

This in-depth guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for Hexylboronic acid pinacol ester (2-(n-hexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H, ¹³C, and ¹¹B NMR spectroscopy as applied to this versatile synthetic building block. Our focus is on not just presenting the data, but on interpreting it with field-proven insights to elucidate the structural characteristics of the molecule.

Introduction: The Significance of Boronic Esters in Modern Chemistry

Hexylboronic acid pinacol ester belongs to the widely utilized class of boronic esters, which are crucial intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their stability, ease of handling, and reactivity make them indispensable tools in the construction of complex molecules, including pharmaceuticals and advanced materials. Accurate and thorough characterization of these reagents by NMR spectroscopy is paramount to ensure purity, confirm structure, and understand their reactivity. This guide serves as a practical reference for the spectral properties of a representative alkylboronic acid pinacol ester.

Molecular Structure and NMR-Active Nuclei

The structure of Hexylboronic acid pinacol ester contains several nuclei amenable to NMR spectroscopy. The primary focus of this guide will be on ¹H, ¹³C, and the characteristic ¹¹B nucleus. Understanding the chemical environment of each nucleus is key to interpreting the resulting spectra.

Caption: 2D representation of Hexylboronic acid pinacol ester.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides detailed information about the number of different types of protons and their connectivity within the molecule.

Table 1: ¹H NMR Spectral Data for Hexylboronic acid pinacol ester in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 1.37 - 1.28 | m | 2H | -CH₂- | |

| 1.23 - 1.19 | m | 6H | -CH₂-CH₂-CH₂- | |

| 1.17 | s | 12H | -C(CH₃)₄ | |

| 0.80 | m | 3H | -CH₃ | |

| 0.69 | t | 2H | B-CH₂- | 7.6 |

-

Interpretation:

-

The most downfield signal of the hexyl chain at 0.69 ppm appears as a triplet, characteristic of the methylene group directly attached to the boron atom (B-CH₂-).

-

The large singlet at 1.17 ppm, integrating to 12 protons, is unequivocally assigned to the four equivalent methyl groups of the pinacol moiety. This signal's sharpness and high integration are key identifiers for pinacol esters.

-

The complex multiplets between 1.19 and 1.37 ppm correspond to the remaining methylene groups of the hexyl chain.

-

The multiplet around 0.80 ppm is attributed to the terminal methyl group of the hexyl chain.

-

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Table 2: ¹³C NMR Spectral Data for Hexylboronic acid pinacol ester in CDCl₃. [1]

| Chemical Shift (δ) ppm | Assignment | Notes |

| 82.8 | -C (CH₃)₄ | Quaternary carbons of the pinacol group. |

| 32.1 | -CH₂- | Hexyl chain. |

| 31.6 | -CH₂- | Hexyl chain. |

| 24.8 | -C(C H₃)₄ | Methyl carbons of the pinacol group. |

| 23.9 | -CH₂- | Hexyl chain. |

| 22.5 | -CH₂- | Hexyl chain. |

| 14.0 | -CH₃ | Terminal methyl of the hexyl chain. |

| ~11-12 | B-C H₂- | Often broad and sometimes unobserved. |

-

Interpretation:

-

The signal at 82.8 ppm is characteristic of the quaternary carbons of the pinacol group bonded to oxygen.[1]

-

The signals for the hexyl chain carbons appear in the typical aliphatic region (14.0-32.1 ppm).[1]

-

A key feature in the ¹³C NMR of boronic esters is the signal for the carbon atom directly bonded to boron. Due to quadrupolar relaxation of the boron nucleus (both ¹⁰B and ¹¹B are quadrupolar), this carbon signal is often significantly broadened and may be difficult to observe or absent altogether.[2] Its expected chemical shift is in the range of 11-12 ppm.[1]

-

¹¹B NMR Spectral Data and Interpretation

¹¹B NMR is a powerful tool for the direct observation of the boron center, providing information about its coordination state and electronic environment.

Table 3: ¹¹B NMR Spectral Data for Hexylboronic acid pinacol ester in CDCl₃.

| Chemical Shift (δ) ppm | Line Shape | Assignment |

| 34.1 | Broad | B(OR)₂R' |

-

Interpretation:

-

The ¹¹B NMR spectrum of Hexylboronic acid pinacol ester shows a single, broad resonance at approximately 34.1 ppm.[1]

-

This chemical shift is characteristic of a tri-coordinate boron atom in a boronic ester environment.[3][4] The broadness of the signal is a result of the quadrupolar nature of the ¹¹B nucleus.

-

The chemical shift can be influenced by the solvent and the substituents on the boron atom, but for alkyl boronic acid pinacol esters, a value in the range of 30-35 ppm is typical.[2][3]

-

Experimental Protocol: NMR Sample Preparation and Acquisition

To ensure high-quality, reproducible NMR data, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Hexylboronic acid pinacol ester.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

NMR Acquisition:

-

Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹¹B NMR, a single-pulse experiment with a wide spectral width is appropriate. No external standard is typically necessary as the spectrometer's deuterium lock frequency can be used for referencing.

-

Caption: Workflow for NMR analysis of Hexylboronic acid pinacol ester.

Conclusion

The comprehensive NMR analysis presented in this guide provides a robust framework for the characterization of Hexylboronic acid pinacol ester. The distinctive signals in the ¹H, ¹³C, and ¹¹B NMR spectra serve as reliable fingerprints for this compound, allowing for unambiguous structural confirmation and purity assessment. For researchers in organic synthesis and drug discovery, a thorough understanding of these spectral features is essential for the confident application of this important class of reagents in their work.

References

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. Available at: [Link]

-

Gioia, B., Arnaud, A., Radix, S., Walchshofer, N., Doléans-Jordheim, A., & Rocheblave, L. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105234. Available at: [Link]

-

SDSU Chemistry Department. ¹¹B NMR Chemical Shifts. Available at: [Link]

-

Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(40), 10810–10823. Available at: [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Available at: [Link]

Sources

Stability and storage conditions for alkyl pinacol boronic esters.

An In-Depth Technical Guide to the Stability and Storage of Alkyl Pinacol Boronic Esters

Introduction: The Synthetic Powerhouse and its Achilles' Heel

Alkyl pinacol boronic esters (Bpin) are indispensable reagents in modern organic chemistry. Their versatility, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, has made them cornerstone building blocks for constructing complex carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science.[1][2] Compared to their parent boronic acids, pinacol esters generally offer enhanced stability, are less polar, and are often easier to handle and purify.[2][3] However, this "enhanced stability" is relative. Researchers and drug development professionals frequently encounter challenges related to the degradation of these valuable intermediates, leading to inconsistent reaction yields, purification difficulties, and compromised compound integrity.

This guide provides a comprehensive overview of the factors governing the stability of alkyl pinacol boronic esters. Moving beyond simple procedural lists, we will explore the chemical principles behind their degradation, offer field-proven protocols for storage and handling, and detail analytical methodologies for accurately assessing their purity and long-term viability.

Chapter 1: The Chemistry of Instability - Core Degradation Pathways

The stability of an alkyl pinacol boronic ester is not absolute. Several chemical pathways can lead to its decomposition, with hydrolysis being the most prevalent and well-documented.[3][4] Understanding these pathways is critical for developing effective mitigation strategies.

Hydrolysis: The Reversible Adversary

The most common degradation route for pinacol boronic esters is hydrolysis, a reversible reaction with water that regenerates the corresponding boronic acid and pinacol.[4][5] This process can occur with ambient moisture during storage, in protic solvents, or even on the stationary phase during chromatographic analysis.[6][7]

The equilibrium nature of this reaction means that the presence of water can drive the degradation, leading to loss of the desired ester, while strictly anhydrous conditions favor the ester's stability.[8]

Sources

- 1. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Solubility of Hexylboronic acid pinacol ester in common organic solvents.

An In-depth Technical Guide to the Solubility of Hexylboronic Acid Pinacol Ester

Foreword: Navigating the Data Landscape

Hexylboronic acid pinacol ester is a vital reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is not merely academic; it is a cornerstone of reaction optimization, process scale-up, purification strategy, and formulation development. This guide provides a deep dive into the solubility characteristics of this compound. While direct, quantitative solubility data for hexylboronic acid pinacol ester is not extensively documented in peer-reviewed literature, this paper synthesizes foundational chemical principles, data from closely related structural analogs, and robust experimental methodologies to provide a comprehensive and practical working guide.

Physicochemical Profile of Hexylboronic Acid Pinacol Ester

Understanding the intrinsic properties of a molecule is the first step in predicting its behavior in solution. Hexylboronic acid pinacol ester, also known as 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a combustible liquid under standard conditions.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 86308-26-1 | [1] |

| Molecular Formula | C₁₂H₂₅BO₂ | [1] |

| Molecular Weight | 212.14 g/mol | [1] |

| Appearance | Colorless Liquid | [2] |

| Density | 1.167 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.426 | [1] |

| Flash Point | 84 °C / 183.2 °F | [1][3] |

| Storage Class Code | 10 - Combustible liquids | [1] |

The Causality of Solubility: A Mechanistic Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a practical distillation of intermolecular force compatibility. The structure of hexylboronic acid pinacol ester provides clear indicators of its expected solubility profile.

-

The Hexyl Chain (C₆H₁₃): This long alkyl chain is purely nonpolar and lipophilic. It dominates a significant portion of the molecule's surface area, predisposing it to favorable van der Waals interactions with nonpolar solvents.

-

The Pinacol Ester Group (C₆H₁₂BO₂): The 1,3,2-dioxaborolane ring with its four methyl groups is sterically hindered and possesses relatively low polarity. While the oxygen atoms introduce some capacity for dipole-dipole interactions, the overall character of this moiety remains largely nonpolar and aprotic.

Predicted Solubility Profile: Based on this structure, we can confidently predict that hexylboronic acid pinacol ester will exhibit high solubility in a range of common organic solvents, particularly those that are nonpolar or moderately polar and aprotic. Conversely, its solubility is expected to be very low in highly polar, protic solvents like water. A critical consideration is the compound's sensitivity to moisture; pinacol esters can undergo facile hydrolysis to the corresponding boronic acid.[4] The resulting hexylboronic acid is significantly more polar and often poorly soluble in the organic solvents used for the parent ester, which can complicate reaction workups and product isolation.[4]

Quantitative Solubility Insights from Analogous Systems

To substantiate our theoretical predictions, we can draw authoritative insights from published studies on structurally similar compounds. Research on phenylboronic acid pinacol ester offers the most relevant comparison.[5][6] While the phenyl group is aromatic and flat compared to the aliphatic hexyl chain, the solubility behavior of the dominant pinacol ester group provides a strong comparative baseline. Studies have shown that pinacol esters are significantly more soluble in organic solvents than their parent boronic acids.[5][7]

The table below presents experimental solubility data for phenylboronic acid pinacol ester, determined using a dynamic method, which can be used as a reliable proxy to guide solvent selection for its hexyl counterpart.[5][6]

| Solvent | Type | Predicted Solubility for Hexylboronic Acid Pinacol Ester | Rationale & Comparative Insights |

| Chloroform (CHCl₃) | Chlorinated | Very High | Phenylboronic acid pinacol ester shows its highest solubility in chloroform.[5] The hexyl derivative is expected to be similarly highly soluble. |

| Acetone (C₃H₆O) | Ketone | High | Phenylboronic acid pinacol ester is highly soluble in ketones.[5] |

| 3-Pentanone (C₅H₁₀O) | Ketone | High | Similar to acetone, high solubility is expected.[5] |

| Dipropyl Ether (C₆H₁₄O) | Ether | High | Ethers are excellent solvents for boronic acids and their esters.[5] Solvents like THF and Diethyl Ether would be similar. |

| Methylcyclohexane | Hydrocarbon | High | While phenylboronic acid pinacol ester has its lowest solubility in this solvent, it is still substantial. The nonpolar hexyl chain should increase its affinity for hydrocarbon solvents like methylcyclohexane, hexane, and heptane compared to the phenyl analog. |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, direct experimental measurement is essential. The following protocol describes a robust dynamic method, adapted from established literature procedures for determining the solubility of boronic esters.[5][8] This method relies on visually or instrumentally identifying the temperature at which a known concentration of solute fully dissolves upon controlled heating, known as the clear point.

Mandatory Safety Precautions

-

Always handle hexylboronic acid pinacol ester in a well-ventilated fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles (EN 166), nitrile gloves, and a lab coat.[1][9]

-

Keep the compound away from open flames, hot surfaces, and sources of ignition, as it is a combustible liquid.[3][9]

-

Ensure all solvents are anhydrous, as the ester is sensitive to moisture and can hydrolyze.[4]

Experimental Workflow

Caption: Dynamic method workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Stock Samples:

-

Into a series of 4 mL glass vials, accurately weigh different masses of hexylboronic acid pinacol ester (e.g., 10 mg, 25 mg, 50 mg, 100 mg, etc.).

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired anhydrous organic solvent.

-

Add a small magnetic stir bar to each vial and seal tightly with a PTFE-lined cap.

-

-

Clear Point Determination:

-

Place a vial in a temperature-controlled heating block or oil bath equipped with a magnetic stirrer and a calibrated digital thermometer.

-

Begin stirring at a constant, vigorous rate to ensure good mixing.

-

Start heating the sample with a slow, controlled temperature ramp (e.g., 0.5-1.0 °C per minute).

-

Carefully observe the solution. The temperature at which the last solid/liquid particles disappear, resulting in a completely clear, homogenous solution, is the clear point temperature. Record this value.

-

-

Data Compilation and Analysis:

-

Repeat the measurement for each prepared concentration.

-

Convert the mass/volume data into a standard concentration unit, such as grams per liter (g/L) or mole fraction (x).

-

Plot the clear point temperature (°C) against concentration to generate a temperature-dependent solubility curve for the compound in that specific solvent.

-

Conclusion and Best Practices

Hexylboronic acid pinacol ester is a predominantly nonpolar molecule, demonstrating high solubility in a wide array of common anhydrous organic solvents, including ethers, ketones, chlorinated hydrocarbons, and aliphatic/aromatic hydrocarbons. Its solubility is predicted to be lowest in highly polar and protic media. The primary chemical consideration for its use is its susceptibility to hydrolysis, which transforms it into the less soluble hexylboronic acid.[4] Therefore, for applications demanding precise control over solubility and reagent integrity, the use of anhydrous solvents and handling under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended. The experimental protocol provided in this guide offers a reliable method for generating precise, application-specific solubility data, empowering researchers to optimize their synthetic and developmental processes with confidence.

References

- 1-Hexylboronic acid pinacol ester - SAFETY DATA SHEET. (2024).

- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.

- Hexylboronic acid pinacol ester 97 86308-26-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Cyclohexylboronic acid, pinacol ester | C12H23BO2 | CID 3668596. (n.d.). PubChem.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- Hexylboronic acid pinacol ester 97 86308-26-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. (2025). BenchChem.

- Ethylboronic acid pinacol ester SDS, 82954-89-0 Safety D

- 5'-HEXYL-2,2'-BITHIOPHENE-5-BORONIC ACID PINACOL ESTER. (2025). ChemicalBook.

-

Domańska, U., & Wróblewska, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

Domańska, U., & Wróblewska, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4474–4481. [Link]

- CAS 82954-89-0: Ethylboronic acid pinacol ester. (n.d.). CymitQuimica.

-

Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 209-216. [Link]

- Solubility of investigated compounds in water. Phenylboronic acid... (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009). Thermo Fisher Scientific.

- Physical and Chemical Properties of Boronic Acids: Formulation Implic

- Solubility temperatures of pinacol ester of phenylboronic acid (2) as a... (n.d.).

- (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025).

Sources

- 1. Hexylboronic acid pinacol ester 97 86308-26-1 [sigmaaldrich.com]

- 2. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.be [fishersci.be]

Navigating the Safety Landscape of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as hexylboronic acid pinacol ester, is a valuable reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its utility in constructing carbon-carbon bonds makes it a frequent component in the synthesis of complex molecules, including active pharmaceutical ingredients. However, as with any chemical reagent, a thorough understanding of its hazard profile and the requisite safety precautions is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known hazards and recommended precautionary measures for the safe handling, storage, and disposal of this compound, drawing from available safety data sheets and supplier information.

GHS Hazard Classification: A Synthesis of Available Data

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, there appears to be some variance in the reported classifications among suppliers. This guide will present a consolidated view and recommend a cautious approach in light of this variability.

One supplier identifies the compound with the GHS07 pictogram, indicating that it can be harmful or an irritant. In contrast, other safety data sheets (SDS) do not list specific GHS classifications, noting a lack of comprehensive toxicological data. A flash point of 84°C has been reported, which classifies the substance as a combustible liquid.[1]

Given this information, a conservative approach to safety is warranted. Researchers should handle this compound as if it possesses the potential for skin, eye, and respiratory irritation, in addition to being a combustible liquid.

Table 1: GHS Hazard Summary

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | GHS07: Exclamation Mark | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | GHS07: Exclamation Mark | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07: Exclamation Mark | Warning | H335: May cause respiratory irritation |

| Combustible Liquid | None explicitly required for this category in some jurisdictions, but the hazard is present. | Warning | Combustible liquid |

Note: The classifications for skin, eye, and respiratory irritation are based on data from some suppliers. Other sources state "no data available."[2] Therefore, these should be considered potential hazards.

Hazard and Precautionary Statements: A Detailed Protocol

Understanding the specific Hazard (H) and Precautionary (P) statements associated with a chemical is crucial for developing safe laboratory practices. The following tables outline the relevant statements for 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, based on a composite of available data.

Table 2: Hazard Statements (H-Statements)

| Code | Statement | Implication for Researchers |

| H315 | Causes skin irritation | Direct contact with the skin can lead to redness, itching, and inflammation. Prolonged or repeated exposure should be avoided. |

| H319 | Causes serious eye irritation | The liquid or its vapors can cause significant irritation, pain, and potential damage if they come into contact with the eyes. |

| H335 | May cause respiratory irritation | Inhalation of vapors or aerosols may irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |

| - | Combustible liquid | The substance has a flash point of 84°C and can ignite if exposed to an ignition source at or above this temperature.[1] |

Table 3: Precautionary Statements (P-Statements)

| Category | Code | Statement | Recommended Action in the Lab |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. |

| P264 | Wash hands thoroughly after handling. | Practice good industrial hygiene. Wash hands with soap and water after handling and before eating, drinking, or smoking.[2] | |

| P271 | Use only outdoors or in a well-ventilated area. | Reinforces the need for adequate ventilation to minimize inhalation exposure. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Use nitrile or other chemically resistant gloves, a lab coat, and safety glasses with side shields or goggles.[2] | |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | Store and handle away from potential ignition sources due to its combustible nature.[1][2] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water and soap. | In case of skin contact, immediately flush the affected area with copious amounts of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | If vapors are inhaled, move the individual to an area with fresh air. If respiratory symptoms persist, seek medical attention. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | In case of eye contact, immediately flush with water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | If you experience any adverse symptoms after exposure, seek medical advice. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | If a rash or irritation develops and persists after washing, consult a medical professional. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | If irritation continues after rinsing, it is crucial to seek immediate medical care. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | The container should be sealed tightly to prevent the escape of vapors and stored in a designated, well-ventilated chemical storage area.[1][2] |

| P405 | Store locked up. | When not in use, the chemical should be stored in a secured location to prevent unauthorized access. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | Chemical waste and contaminated materials should be disposed of in accordance with local, state, and federal regulations. Do not pour down the drain.[1] |

Experimental Workflow: A Safety-First Approach

A proactive approach to safety involves integrating hazard awareness into every step of the experimental workflow. The following diagram illustrates a logical sequence for handling 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane safely.

Caption: A workflow diagram illustrating the key safety stages for handling 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

First Aid Measures: An Essential Guide

In the event of accidental exposure, prompt and appropriate first aid is critical. All laboratory personnel should be familiar with these procedures and the location of safety equipment, such as emergency showers and eyewash stations.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Skin Contact : In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If irritation develops or persists, seek medical attention.

-

Inhalation : Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation, dizziness, nausea, or unconsciousness occurs, seek immediate medical assistance.

-

Ingestion : Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water.[1] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Conclusion

While 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an indispensable tool in the synthetic chemist's arsenal, its potential hazards necessitate a culture of safety and preparedness. By understanding its GHS classification, adhering to the prescribed precautionary statements, and integrating safety into every step of the experimental workflow, researchers can mitigate risks and ensure a safe laboratory environment. The conflicting data among suppliers underscores the importance of treating this chemical with a high degree of caution, assuming the most protective hazard classifications are applicable.

References

- Thermo Fisher Scientific. (2024, March 31). Safety Data Sheet: 1-Hexylboronic acid pinacol ester. Retrieved from a public SDS repository.

Sources

The Indispensable Role of Organoboron Compounds in Modern Organic Synthesis: A Technical Guide

Abstract

Organoboron compounds have evolved from laboratory curiosities to indispensable tools in the arsenal of the modern organic chemist. Their unique electronic properties, moderate reactivity, and low toxicity have established them as versatile building blocks in a myriad of synthetic transformations. This guide provides an in-depth exploration of the core applications of organoboron compounds, focusing on their utility in carbon-carbon bond formation, functional group transformations, and their emerging role in medicinal chemistry. We will delve into the mechanistic underpinnings of key reactions, provide field-proven insights into experimental design, and present detailed protocols for their practical implementation.

Introduction: The Unique Nature of the Carbon-Boron Bond

The utility of organoboron compounds stems from the inherent characteristics of the boron atom. Boron is trivalent and possesses a vacant p-orbital, rendering it electron-deficient and Lewis acidic. This electronic feature is central to the reactivity of organoboranes, enabling them to participate in a wide range of transformations. The carbon-boron bond is also relatively weak and polarized towards carbon, facilitating its cleavage and participation in transmetalation steps, a key process in many cross-coupling reactions. Furthermore, the low toxicity and high stability of many organoboron reagents, particularly boronic acids and their esters, make them highly attractive from a practical and environmental standpoint.

The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of organoboron compounds, earning its developers the 2010 Nobel Prize in Chemistry. This palladium-catalyzed reaction forges a new carbon-carbon single bond between an organoboron reagent (typically a boronic acid or ester) and an organic halide or triflate. Its broad functional group tolerance, mild reaction conditions, and commercial availability of a vast array of building blocks have made it a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract